molecular formula C11H18O B104552 1-Adamantanemethanol CAS No. 17471-43-1

1-Adamantanemethanol

Cat. No. B104552
CAS RN: 17471-43-1
M. Wt: 166.26 g/mol
InChI Key: MDVGOOIANLZFCP-UHFFFAOYSA-N
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Patent
US04001223

Procedure details

To 39 g (0.17 moles) of zinc bromide, 29.8 g (0.17 mole) of hydrobromic acid were added. To the solution thus obtained, 11.5 g (0.069 mole) of 1-adamantyl methylalcohol which was prepared by the method shown in (1) was added and the mixture was refluxed for 11 hours. After the reaction mixture was brought to room temperature, 200 ml of water were added to this and extracted with two 300 ml portions of ether. After washing with 100 ml of water saturated with sodium bicarbonate and 100 ml of water, the resulting ether layer was dehydrated with anhydrous magnesium sulfate and was filtered. Ether was then distilled away. Residual solids were recrystallized from methanol or sublimed (1 mmHg, 75° C) to purify it, and 13 g of 1-adamantyl methyl bromide were obtained. Melting point of the product was 37°-39° C and the yield was 84%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step Two
Quantity
39 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BrH:1].[C:2]12([CH2:12][OH:13])[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH2:3]1)[CH2:9]2>[Br-].[Zn+2].[Br-].O>[C:2]12([CH2:12][OH:13])[CH2:9][CH:8]3[CH2:7][CH:6]([CH2:5][CH:4]([CH2:10]3)[CH2:3]1)[CH2:11]2.[C:2]12([CH2:12][Br:1])[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH2:3]1)[CH2:9]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CO
Step Two
Name
Quantity
29.8 g
Type
reactant
Smiles
Br
Name
Quantity
39 g
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the solution thus obtained
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 11 hours
Duration
11 h
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with two 300 ml portions of ether
WASH
Type
WASH
Details
After washing with 100 ml of water saturated with sodium bicarbonate and 100 ml of water
FILTRATION
Type
FILTRATION
Details
was filtered
DISTILLATION
Type
DISTILLATION
Details
Ether was then distilled away
CUSTOM
Type
CUSTOM
Details
Residual solids were recrystallized from methanol or sublimed (1 mmHg, 75° C)
CUSTOM
Type
CUSTOM
Details
to purify it

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.069 mol
AMOUNT: MASS 11.5 g
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04001223

Procedure details

To 39 g (0.17 moles) of zinc bromide, 29.8 g (0.17 mole) of hydrobromic acid were added. To the solution thus obtained, 11.5 g (0.069 mole) of 1-adamantyl methylalcohol which was prepared by the method shown in (1) was added and the mixture was refluxed for 11 hours. After the reaction mixture was brought to room temperature, 200 ml of water were added to this and extracted with two 300 ml portions of ether. After washing with 100 ml of water saturated with sodium bicarbonate and 100 ml of water, the resulting ether layer was dehydrated with anhydrous magnesium sulfate and was filtered. Ether was then distilled away. Residual solids were recrystallized from methanol or sublimed (1 mmHg, 75° C) to purify it, and 13 g of 1-adamantyl methyl bromide were obtained. Melting point of the product was 37°-39° C and the yield was 84%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step Two
Quantity
39 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BrH:1].[C:2]12([CH2:12][OH:13])[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH2:3]1)[CH2:9]2>[Br-].[Zn+2].[Br-].O>[C:2]12([CH2:12][OH:13])[CH2:9][CH:8]3[CH2:7][CH:6]([CH2:5][CH:4]([CH2:10]3)[CH2:3]1)[CH2:11]2.[C:2]12([CH2:12][Br:1])[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH2:3]1)[CH2:9]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CO
Step Two
Name
Quantity
29.8 g
Type
reactant
Smiles
Br
Name
Quantity
39 g
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the solution thus obtained
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 11 hours
Duration
11 h
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with two 300 ml portions of ether
WASH
Type
WASH
Details
After washing with 100 ml of water saturated with sodium bicarbonate and 100 ml of water
FILTRATION
Type
FILTRATION
Details
was filtered
DISTILLATION
Type
DISTILLATION
Details
Ether was then distilled away
CUSTOM
Type
CUSTOM
Details
Residual solids were recrystallized from methanol or sublimed (1 mmHg, 75° C)
CUSTOM
Type
CUSTOM
Details
to purify it

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.069 mol
AMOUNT: MASS 11.5 g
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04001223

Procedure details

To 39 g (0.17 moles) of zinc bromide, 29.8 g (0.17 mole) of hydrobromic acid were added. To the solution thus obtained, 11.5 g (0.069 mole) of 1-adamantyl methylalcohol which was prepared by the method shown in (1) was added and the mixture was refluxed for 11 hours. After the reaction mixture was brought to room temperature, 200 ml of water were added to this and extracted with two 300 ml portions of ether. After washing with 100 ml of water saturated with sodium bicarbonate and 100 ml of water, the resulting ether layer was dehydrated with anhydrous magnesium sulfate and was filtered. Ether was then distilled away. Residual solids were recrystallized from methanol or sublimed (1 mmHg, 75° C) to purify it, and 13 g of 1-adamantyl methyl bromide were obtained. Melting point of the product was 37°-39° C and the yield was 84%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step Two
Quantity
39 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BrH:1].[C:2]12([CH2:12][OH:13])[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH2:3]1)[CH2:9]2>[Br-].[Zn+2].[Br-].O>[C:2]12([CH2:12][OH:13])[CH2:9][CH:8]3[CH2:7][CH:6]([CH2:5][CH:4]([CH2:10]3)[CH2:3]1)[CH2:11]2.[C:2]12([CH2:12][Br:1])[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH2:3]1)[CH2:9]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CO
Step Two
Name
Quantity
29.8 g
Type
reactant
Smiles
Br
Name
Quantity
39 g
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the solution thus obtained
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 11 hours
Duration
11 h
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with two 300 ml portions of ether
WASH
Type
WASH
Details
After washing with 100 ml of water saturated with sodium bicarbonate and 100 ml of water
FILTRATION
Type
FILTRATION
Details
was filtered
DISTILLATION
Type
DISTILLATION
Details
Ether was then distilled away
CUSTOM
Type
CUSTOM
Details
Residual solids were recrystallized from methanol or sublimed (1 mmHg, 75° C)
CUSTOM
Type
CUSTOM
Details
to purify it

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.069 mol
AMOUNT: MASS 11.5 g
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.